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Compound of Interest

Compound Name: 5-Methylisophthalic acid

Cat. No.: B1293911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Methylisophthalic acid is a versatile building block in organic synthesis, serving as a

precursor for a variety of derivatives with applications in materials science, coordination

chemistry, and drug discovery. The presence of two carboxylic acid functionalities, along with a

methyl group on the aromatic ring, allows for diverse chemical modifications, leading to the

creation of esters, amides, acid chlorides, and other functionalized molecules. These

derivatives are utilized in the synthesis of polymers, metal-organic frameworks (MOFs), and as

intermediates in the preparation of biologically active compounds.

This document provides detailed protocols for the synthesis of key derivatives of 5-
methylisophthalic acid, including esters and amides. The methodologies are based on

established and reliable chemical transformations, adapted to provide clear and reproducible

procedures for laboratory-scale synthesis.

Data Presentation
The following tables summarize the key quantitative data for the synthesis of 5-
methylisophthalic acid derivatives.

Table 1: Synthesis of Dimethyl 5-Methylisophthalate
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Starting
Material

Reagents Solvent
Temperatur
e (°C)

Time (h) Yield (%)

5-

Methylisophth

alic acid

Methanol,

Sulfuric acid

(catalytic)

Methanol 90 (Reflux) 12-16 ~92

Table 2: Synthesis of 5-Methylisophthaloyl Chloride

Starting
Material

Reagent Catalyst Solvent
Temperat
ure (°C)

Time (h) Yield (%)

5-

Methylisop

hthalic acid

Thionyl

chloride

(excess)

DMF

(catalytic)
None 80 (Reflux) 4-6

>90

(crude)

Table 3: Synthesis of N,N'-Diethyl-5-methylisophthalamide

Starting
Material

Reagent Base Solvent
Temperat
ure (°C)

Time (h) Yield (%)

5-

Methylisop

hthaloyl

chloride

Ethylamine
Triethylami

ne

Dichlorome

thane
0 to RT 2-4

High

(unspecifie

d)

Experimental Protocols
Protocol 1: Synthesis of Dimethyl 5-Methylisophthalate
This protocol describes the Fischer esterification of 5-methylisophthalic acid to produce its

corresponding dimethyl ester.

Materials:

5-Methylisophthalic acid
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Methanol (reagent grade)

Concentrated Sulfuric Acid (H₂SO₄)

Sodium bicarbonate (NaHCO₃)

Anhydrous Sodium Sulfate (Na₂SO₄)

Ethyl acetate

Deionized water

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve 5-methylisophthalic
acid (e.g., 5.0 g, 27.8 mmol) in methanol (e.g., 50 mL).

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution.

Heat the reaction mixture to reflux (approximately 90 °C) and maintain for 12-16 hours. The

reaction progress can be monitored by Thin Layer Chromatography (TLC).

After cooling to room temperature, remove the excess methanol under reduced pressure.

Dissolve the residue in ethyl acetate (e.g., 100 mL) and wash the solution with a saturated

aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (2 x 50 mL).[1]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to

afford dimethyl 5-methylisophthalate.[1] A reported yield for a similar synthesis of dimethyl 5-

aminoisophthalate is 92%.[1]

Protocol 2: Synthesis of 5-Methylisophthaloyl Chloride
This protocol details the conversion of 5-methylisophthalic acid to its diacid chloride, a

reactive intermediate for the synthesis of amides and esters. This procedure should be

performed in a well-ventilated fume hood.

Materials:
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5-Methylisophthalic acid

Thionyl chloride (SOCl₂)

N,N-dimethylformamide (DMF) (catalytic amount)

Anhydrous hexane or toluene (for purification)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a

trap for acidic gases (HCl and SO₂), add 5-methylisophthalic acid (1 equivalent).

Add an excess of thionyl chloride (5-10 equivalents).[2]

Add a catalytic amount of anhydrous DMF (a few drops) to the suspension.[2]

The mixture is stirred and heated to reflux (approximately 80 °C) under a nitrogen

atmosphere. The reaction is monitored for the cessation of gas evolution. The reaction is

typically complete within 4-6 hours, and the solution becomes clear.[2]

After the reaction is complete, remove the excess thionyl chloride by distillation under

reduced pressure.[2]

The crude 5-methylisophthaloyl chloride can be purified by recrystallization from a suitable

anhydrous solvent, such as hexane or a mixture of hexane and toluene.[2] The product

should be stored in a desiccator to prevent hydrolysis.

Protocol 3: Synthesis of N,N'-Diethyl-5-
methylisophthalamide
This protocol describes the synthesis of a diamide from 5-methylisophthaloyl chloride and a

primary amine.

Materials:

5-Methylisophthaloyl chloride
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Ethylamine (or other primary amine)

Triethylamine (TEA) or other suitable base

Anhydrous Dichloromethane (DCM) or other aprotic solvent

Deionized water

Procedure:

In a flask under a nitrogen atmosphere, dissolve ethylamine (2.2 equivalents) and

triethylamine (2.2 equivalents) in anhydrous dichloromethane.

Cool the solution to 0 °C in an ice bath.

Dissolve 5-methylisophthaloyl chloride (1 equivalent) in a minimal amount of anhydrous

dichloromethane in a dropping funnel.

Add the diacid chloride solution dropwise to the stirred amine solution over a period of 30-60

minutes, maintaining the temperature at 0 °C.[2]

After the addition is complete, remove the ice bath and allow the reaction mixture to slowly

warm to room temperature. Continue stirring for 2 to 4 hours.[2]

Upon completion of the reaction, wash the organic layer with water to remove the

triethylamine hydrochloride salt.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude N,N'-diethyl-5-methylisophthalamide.

The product can be further purified by recrystallization or column chromatography.

Mandatory Visualization
The following diagrams illustrate the key synthetic pathways described in this document.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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